molecular formula C24H25ClFN5O3 B1668258 Canertinib CAS No. 267243-28-7

Canertinib

Numéro de catalogue B1668258
Numéro CAS: 267243-28-7
Poids moléculaire: 485.9 g/mol
Clé InChI: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Canertinib (CI-1033) is an experimental drug candidate for the treatment of cancer . It is an irreversible tyrosine-kinase inhibitor with activity against EGFR (IC 50 0.8 nM), HER-2 (IC 50 19 nM), and ErbB-4 (IC 50 7 nM) . By 2015, Pfizer had discontinued the development of the drug .


Synthesis Analysis

Canertinib is a covalent kinase inhibitor . The development of canertinib was discontinued after it entered clinical trials .


Molecular Structure Analysis

Canertinib belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Chemical Reactions Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .


Physical And Chemical Properties Analysis

Canertinib has a chemical formula of C24H25ClFN5O3 and a molar mass of 485.94 g·mol −1 . It is a small molecule .

Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Gynaecological Cancer Research .

Summary of the Application

Canertinib is used as a targeted inhibitor in ovarian cancer treatment . It is particularly effective against EGFR/HER-2 positive cells isolated from the ascitic fluid of advanced ovarian cancer patients .

Methods of Application or Experimental Procedures

The ascitic fluid-derived cells were isolated using Ficoll separation and cultured in a non-adherent condition for six days . The protein level of EGFR, HER-2, AKT, and ERK and their phosphorylation in ovarian cancer cell lines were determined by immunofluorescence . The intensity profile of each protein was determined using Carl Zeiss Blue software .

Results or Outcomes

The isolated ovarian cancer cells from ascitic fluid have a measurable level of EGFR and HER-2 proteins . The inhibition of EGFR and EGFR/HER-2 positive cells with gefitinib and canertinib selectively disrupts cell viability and the protein level of EGFR, HER-2, AKT and ERK and their respective phosphorylation status . In addition, the dual EGFR/HER-2 inhibitor canertinib demonstrates greater anti-tumour effects than gefitinib in EGFR/HER-2 positive cells .

2. Application in Lung Cancer Treatment

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Lung Cancer Research .

Summary of the Application

Canertinib is used as a targeted inhibitor in lung cancer treatment . It is particularly effective against cells overexpressing the CD63-BCAR4 fusion gene, which significantly enhances cell migration and metastasis in lung cancer .

Methods of Application or Experimental Procedures

To identify effective inhibitors of metastatic activity induced by BCAR4 fusion, a drug library of 381 FDA-approved compounds was screened . The effect of drugs on cell migration was evaluated by monitoring wound healing . Erlotinib, canertinib, and lapatinib were found to demonstrate inhibitory effects on cell migration .

Results or Outcomes

Among the EGFR family tyrosine kinase inhibitors (TKIs), canertinib, a dual EGFR/HER2 inhibitor, showed the best inhibitory effect on the migration and viability of BCAR4 fusion-overexpressing cells . Oral administration of canertinib to xenografted mice reduced tumor growth induced by the CD63-BCAR4 fusion gene . In addition, canertinib treatment restored E-cadherin expression and reduced the expression of epithelial–mesenchymal transition regulatory factors such as Slug and Snail .

3. Application in Breast Cancer Treatment

Safety And Hazards

In case of skin contact with Canertinib, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . It is also advised to avoid breathing mist, gas, or vapors .

Orientations Futures

Despite the discontinuation of Canertinib’s development, it is often presented as currently being developed . The future directions of Canertinib and similar drugs lie in the further exploration of EGFR and HER2 inhibitors for the treatment of various cancers .

Propriétés

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048943
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Canertinib

CAS RN

267243-28-7
Record name Canertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canertinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib
Reactant of Route 2
Canertinib
Reactant of Route 3
Reactant of Route 3
Canertinib
Reactant of Route 4
Reactant of Route 4
Canertinib
Reactant of Route 5
Reactant of Route 5
Canertinib
Reactant of Route 6
Reactant of Route 6
Canertinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.